molecular formula C8H9NO4 B12001077 1-(Methoxymethoxy)-2-nitrobenzene CAS No. 25458-47-3

1-(Methoxymethoxy)-2-nitrobenzene

Cat. No.: B12001077
CAS No.: 25458-47-3
M. Wt: 183.16 g/mol
InChI Key: ZYFXGJJIOCDRQO-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a methoxymethoxy group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethoxy)-2-nitrobenzene typically involves the nitration of 1-(Methoxymethoxy)benzene. The process can be summarized as follows:

    Starting Material: 1-(Methoxymethoxy)benzene.

    Nitration: The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically performed at a controlled temperature to prevent over-nitration.

    Isolation: The product is isolated by neutralizing the reaction mixture and extracting the desired compound using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The methoxymethoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or under acidic conditions.

Major Products

    Reduction: 1-(Methoxymethoxy)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethoxy)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific biochemical pathways.

    Materials Science: It can be used in the preparation of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-2-nitrobenzene depends on the specific application. In general, the nitro group can participate in redox reactions, while the methoxymethoxy group can undergo nucleophilic substitution. These reactions can modulate the activity of the compound in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxymethoxy)-4-nitrobenzene: Similar structure but with the nitro group in the para position.

    1-(Methoxymethoxy)-3-nitrobenzene: Similar structure but with the nitro group in the meta position.

Uniqueness

1-(Methoxymethoxy)-2-nitrobenzene is unique due to the specific positioning of the methoxymethoxy and nitro groups on the benzene ring, which can influence its reactivity and applications in different fields.

Properties

CAS No.

25458-47-3

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

1-(methoxymethoxy)-2-nitrobenzene

InChI

InChI=1S/C8H9NO4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5H,6H2,1H3

InChI Key

ZYFXGJJIOCDRQO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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